Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury
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Overview
Description
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 2-chloro-3-hydroxy-3-methylbut-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The mercury center can be reduced to form elemental mercury.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of elemental mercury and a dechlorinated product.
Substitution: Formation of substituted organomercury compounds.
Scientific Research Applications
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in its toxicity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methyl-2-butene: Similar structure but lacks the hydroxyl and mercury groups.
3-Chloro-3-methyl-1-butyne: Contains a triple bond instead of a double bond.
2-Butene, 1-chloro-3-methyl: Similar structure but without the hydroxyl group.
Uniqueness
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is unique due to the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain, along with a mercury center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63025-10-5 |
---|---|
Molecular Formula |
C5H8Cl2HgO |
Molecular Weight |
355.61 g/mol |
IUPAC Name |
chloro-(2-chloro-3-hydroxy-3-methylbut-1-enyl)mercury |
InChI |
InChI=1S/C5H8ClO.ClH.Hg/c1-4(6)5(2,3)7;;/h1,7H,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
DVZWVEZIGRUXEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=C[Hg]Cl)Cl)O |
Origin of Product |
United States |
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